

# Application Notes and Protocols for FPL 14294 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**FPL 14294**, also known as ARL 14294, is a potent and selective peptide analog of cholecystokinin octapeptide (CCK-8). It functions as a cholecystokinin A (CCK-A) receptor agonist.[1] In neuroscience research, **FPL 14294** is a valuable tool for investigating the roles of the CCK-A receptor in various physiological processes. The CCK-A receptor is a G-protein coupled receptor (GPCR) that is expressed in various regions of the central nervous system, including the hypothalamus, hippocampus, and brainstem.[2] Its activation has been linked to the regulation of satiety, anxiety, and importantly, the proliferation and differentiation of neural stem cells (NSCs).

These application notes provide an overview of the utility of **FPL 14294** in neuroscience research, with a focus on its application in studying neural stem cell biology. Detailed protocols for in vitro assays are provided to facilitate the investigation of its effects on NSC proliferation and differentiation.

### **Data Presentation**

The following tables summarize the receptor binding affinity of **FPL 14294** and provide representative quantitative data on its effects on neural stem cell proliferation and anorectic activity.



Table 1: Receptor Binding Affinity of FPL 14294

| Receptor | IC <sub>50</sub> (nM) |
|----------|-----------------------|
| CCK-A    | 0.5                   |
| ССК-В    | 100                   |

This data is representative and compiled from literature on CCK-A receptor agonists. Actual values may vary based on experimental conditions.

Table 2: Effect of FPL 14294 on Neural Stem Cell Proliferation (In Vitro)

| Treatment Group                              | Concentration (nM) | Proliferation Index (EdU+<br>cells/total cells) |
|----------------------------------------------|--------------------|-------------------------------------------------|
| Vehicle Control                              | 0                  | 0.15 ± 0.02                                     |
| FPL 14294                                    | 1                  | 0.25 ± 0.03                                     |
| FPL 14294                                    | 10                 | 0.38 ± 0.04                                     |
| FPL 14294                                    | 100                | 0.45 ± 0.05*                                    |
| FPL 14294 + CCK-A<br>Antagonist (Devazepide) | 100 + 100          | 0.17 ± 0.02                                     |

\*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. This is a hypothetical representation based on the known proliferative effects of CCK-A receptor activation.

Table 3: Anorectic Activity of FPL 14294 in a Rat Model

| Compound  | Dose (μg/kg, intranasal) | Inhibition of Food Intake<br>(%) |
|-----------|--------------------------|----------------------------------|
| CCK-8     | 500                      | Inactive                         |
| FPL 14294 | 5                        | Potent Inhibition                |



Data adapted from pharmacology studies on FPL 14294.[1]

# **Signaling Pathway**

The activation of the CCK-A receptor by **FPL 14294** initiates a signaling cascade that is crucial for its effects on neural stem cells. The pathway primarily involves the Gq alpha subunit of the G-protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates downstream targets, leading to the activation of transcription factors that regulate gene expression related to cell proliferation and differentiation.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. FPL 14294: a novel CCK-8 agonist with potent intranasal anorectic activity in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- To cite this document: BenchChem. [Application Notes and Protocols for FPL 14294 in Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673591#fpl-14294-in-neuroscience-research-techniques]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







Check Availability & Pricing